molecular formula C22H22FN3O2 B2904246 N-(2,5-dimethylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 946215-74-3

N-(2,5-dimethylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No. B2904246
CAS RN: 946215-74-3
M. Wt: 379.435
InChI Key: VUJHGODVJOZSED-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a compound that has been synthesized and studied for its potential use in scientific research applications.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One study discusses a water-soluble neurokinin-1 receptor antagonist that is effective in pre-clinical tests relevant to emesis and depression, indicating potential applications in the treatment of these conditions (Harrison et al., 2001).

Heterocyclic Compound Synthesis for Biological Activity

Another study outlines the synthesis of new heterocyclic compounds with expected antimicrobial and antifungal activities, demonstrating the utility of similar structures in developing new therapeutic agents (Sayed et al., 2003).

Anticancer, Antiangiogenic, and Antioxidant Agents

Research on pyridazinone derivatives reveals their potential as anticancer, antiangiogenic, and antioxidant agents, showcasing the therapeutic potential of such compounds (Kamble et al., 2015).

Neuroprotective Agents for Alzheimer's Disease

A study on N-acylaminophenothiazines identifies these compounds as effective neuroprotectants and selective inhibitors of butyrylcholinesterase, indicating their potential in treating Alzheimer's disease (González-Muñoz et al., 2011).

Molecular Wires and Optoelectronic Properties

Research into 2,5-diphenyl-1,3,4-oxadiazole derivatives with terminal ethynyl- and butadiynyl- substituents explores their redox, structural, and optoelectronic properties, relevant for materials science applications (Wang et al., 2006).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-15-5-6-16(2)20(14-15)24-21(27)4-3-13-26-22(28)12-11-19(25-26)17-7-9-18(23)10-8-17/h5-12,14H,3-4,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJHGODVJOZSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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